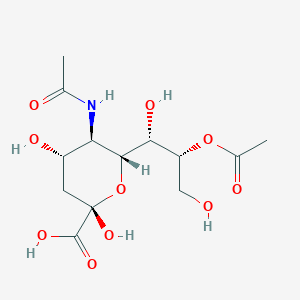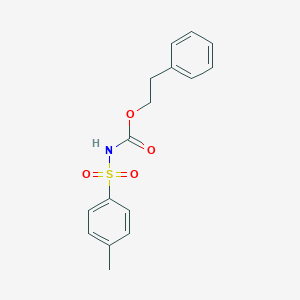
8-O-Acetyl-N-acetylneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-O-Acetyl-N-acetylneuraminic acid, commonly known as Neu5Ac8Ac, is a sialic acid derivative that plays a crucial role in various biological processes. It is a member of the family of N-acetylneuraminic acids, which are a group of acidic sugars that are found on the surface of many cells and play a crucial role in cell recognition, adhesion, and signaling. Neu5Ac8Ac is a modified form of N-acetylneuraminic acid, which is synthesized by acetylation of the 8-hydroxy group of the sialic acid residue. This modification alters the physical and chemical properties of the molecule and influences its biological functions.
Mecanismo De Acción
The mechanism of action of Neu5Ac8Ac is complex and involves its interaction with various receptors and proteins on the cell surface. It has been found to bind to specific receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), and modulate their signaling pathways. Neu5Ac8Ac has also been shown to regulate the activity of various enzymes, such as neuraminidases and sialyltransferases, which are involved in the biosynthesis and degradation of sialic acids.
Biochemical and Physiological Effects:
Neu5Ac8Ac has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to modulate cell adhesion, migration, and invasion, and regulate immune response and inflammation. Neu5Ac8Ac has also been shown to play a crucial role in cancer metastasis, where it promotes cell adhesion and invasion, and protects cancer cells from immune surveillance. In addition, Neu5Ac8Ac has been found to be involved in viral infections, where it acts as a receptor for various viruses, such as influenza and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neu5Ac8Ac has several advantages and limitations for lab experiments. Its chemical and enzymatic synthesis methods are well-established, and it is commercially available in pure form. Neu5Ac8Ac is also stable under normal laboratory conditions and can be easily incorporated into various assays and experiments. However, the use of Neu5Ac8Ac in lab experiments requires careful consideration of its potential effects on the biological system under study, as it can modulate various cellular processes and signaling pathways.
Direcciones Futuras
There are several future directions for the study of Neu5Ac8Ac. One area of research is the development of novel drugs and therapeutics that target sialic acid metabolism and signaling pathways. Another area of research is the use of Neu5Ac8Ac as a biomarker for disease diagnosis and prognosis. Additionally, the study of Neu5Ac8Ac can provide insights into the mechanisms of cell recognition, adhesion, and signaling, and contribute to our understanding of various physiological and pathological processes.
Métodos De Síntesis
Neu5Ac8Ac can be synthesized by chemical or enzymatic methods. The chemical synthesis involves the acetylation of N-acetylneuraminic acid at the 8-hydroxy group using acetic anhydride or acetyl chloride. The enzymatic synthesis involves the use of a sialyltransferase enzyme that transfers an acetyl group from acetyl-CoA to the 8-hydroxy group of N-acetylneuraminic acid.
Aplicaciones Científicas De Investigación
Neu5Ac8Ac has been extensively studied for its biological functions and potential applications in various fields. It has been found to play a crucial role in cell recognition, adhesion, and signaling, and is involved in various physiological and pathological processes, including immune response, inflammation, cancer metastasis, and viral infections. Neu5Ac8Ac has also been studied for its potential applications in drug development, diagnostics, and biotechnology.
Propiedades
Número CAS |
18529-64-1 |
|---|---|
Fórmula molecular |
C13H21NO10 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-acetyloxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(19)8(4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
Clave InChI |
PPOPOQUIFLBQOB-GRRZBWEESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)OC(=O)C)O)(C(=O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |
Sinónimos |
8-ANANA 8-O-acetyl-N-acetylneuraminic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)


